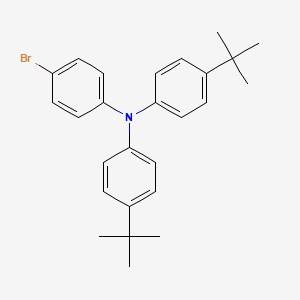

4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline

Description

4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline is a brominated triarylamine derivative characterized by a central aniline core substituted with a bromine atom at the para position and two 4-(tert-butyl)phenyl groups attached to the nitrogen. Its molecular formula is C26H30BrN, with an average mass of 436.44 g/mol. This compound serves as a key intermediate in synthesizing advanced materials, such as thermally stable phosphorescent emitters (e.g., BTPO derivatives) . The tert-butyl groups impart steric bulk, enhancing thermal stability (decomposition temperature > 366°C) and reducing aggregation-induced quenching in luminescent applications .

Properties

Molecular Formula |

C26H30BrN |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4-tert-butyl-N-(4-tert-butylphenyl)aniline |

InChI |

InChI=1S/C26H30BrN/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(27)12-18-24)23-15-9-20(10-16-23)26(4,5)6/h7-18H,1-6H3 |

InChI Key |

NPGGLZWVRNBLFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline can be synthesized through multiple synthetic routes. One common method involves the N-substitution reaction of aniline . The reaction typically requires the use of appropriate reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline include N-bromosuccinimide (NBS) for bromination reactions and various reducing agents for reduction reactions . The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different substituted aniline derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and functions . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

4-Bromo-N,N-bis(4-methoxyphenyl)aniline

- Substituents : Methoxy (-OCH3) groups.

- Properties : Methoxy is electron-donating, lowering the HOMO-LUMO gap and enhancing charge-transfer capabilities. This makes it suitable for optoelectronic applications like dye-sensitized solar cells (DSSCs) .

- Synthesis : Prepared via bromination of methoxy-substituted precursors, followed by Stille or Suzuki couplings .

- 4-Bromo-N,N-bis(4-butylphenyl)aniline Substituents: n-Butyl (-C4H9) groups. Properties: Less bulky than tert-butyl, improving solubility in nonpolar solvents. The linear alkyl chain reduces steric hindrance, facilitating faster reaction kinetics in cross-coupling reactions .

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline

Thermal and Chemical Stability

Reactivity in Cross-Coupling Reactions

- Suzuki Coupling : The bromine in 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline participates efficiently in Suzuki reactions to form extended π-conjugated systems (e.g., BTPO-Br → BTPO-TPA) .

- Steric Effects : tert-butyl groups slow reaction rates compared to less bulky analogs (e.g., methoxy or butyl derivatives) due to hindered access to the reactive site .

- Stille Coupling : Used in methoxy-substituted analogs to introduce stannyl groups for further functionalization .

Biological Activity

4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline is an organic compound with significant interest in biological and medicinal chemistry due to its unique structural characteristics. The compound features a bromine atom and two bulky tert-butyl groups attached to the phenyl rings, which influence its solubility, stability, and potential biological interactions. This article reviews the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C26H30BrN

- Molecular Weight : 436.43 g/mol

- Appearance : Solid

- Melting Point : 64.0 to 68.0 °C

The biological activity of 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline is primarily attributed to its ability to interact with various molecular targets within biological systems. The bulky tert-butyl groups enhance selectivity towards certain receptors or enzymes, potentially modulating their activity. This interaction can lead to alterations in cellular processes, making it a candidate for therapeutic applications.

Biological Activity Overview

Research on 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline has revealed several key areas of biological activity:

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Investigations into its antimicrobial properties indicate potential effectiveness against various bacterial strains, although further research is needed for conclusive evidence.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may have implications in drug development for diseases where enzyme modulation is beneficial.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effects of 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline was tested against acetylcholinesterase (AChE). The compound demonstrated a dose-dependent inhibition of AChE activity, indicating potential applications in treating neurodegenerative disorders.

| Concentration (µM) | AChE Activity (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Applications in Research and Industry

The unique structure of 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline makes it suitable for various applications:

- Fluorescent Probes : Its properties allow for development as a fluorescent probe in biological imaging.

- Drug Development : Ongoing research explores its potential as a lead compound for new therapeutic agents targeting specific diseases.

- Material Science : The compound is also being investigated for use in advanced materials and liquid crystal technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.